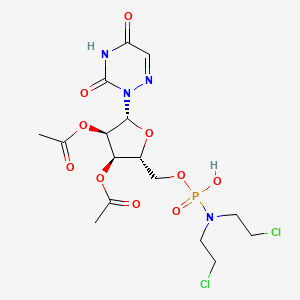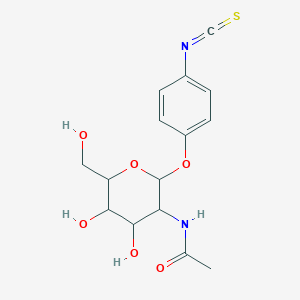![molecular formula C18H18HgO4 B14707405 Bis[4-(ethoxycarbonyl)phenyl]mercury CAS No. 15245-47-3](/img/structure/B14707405.png)
Bis[4-(ethoxycarbonyl)phenyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(ethoxycarbonyl)phenyl]mercury is an organometallic compound that features mercury bonded to two 4-(ethoxycarbonyl)phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of mercury(II) acetate with 4-(ethoxycarbonyl)phenylboronic acid under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle mercury compounds.
Análisis De Reacciones Químicas
Types of Reactions: Bis[4-(ethoxycarbonyl)phenyl]mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert it back to elemental mercury or other lower oxidation state mercury compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Mercury(II) oxide and carbonyl-containing byproducts.
Reduction: Elemental mercury and ethylbenzoate derivatives.
Substitution: Various substituted phenylmercury compounds.
Aplicaciones Científicas De Investigación
Bis[4-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand mercury’s effects on biological systems.
Medicine: Research is conducted on its potential use in developing mercury-based pharmaceuticals.
Industry: It is explored for its potential use in catalysis and material science.
Mecanismo De Acción
The mechanism by which Bis[4-(ethoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing groups in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The ethoxycarbonyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- Bis[4-carboxyphenyl]mercury
- Bis[4-methoxycarbonylphenyl]mercury
- Bis[4-aminophenyl]mercury
Comparison: Bis[4-(ethoxycarbonyl)phenyl]mercury is unique due to the presence of ethoxycarbonyl groups, which can influence its solubility, reactivity, and interactions with other molecules. Compared to Bis[4-carboxyphenyl]mercury, it is more lipophilic and may have different biological activities. The methoxycarbonyl and aminophenyl derivatives also exhibit distinct chemical and biological properties, making this compound a valuable compound for specific applications.
Propiedades
Número CAS |
15245-47-3 |
|---|---|
Fórmula molecular |
C18H18HgO4 |
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
bis(4-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/2C9H9O2.Hg/c2*1-2-11-9(10)8-6-4-3-5-7-8;/h2*4-7H,2H2,1H3; |
Clave InChI |
RGSIJHRHNZGWFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
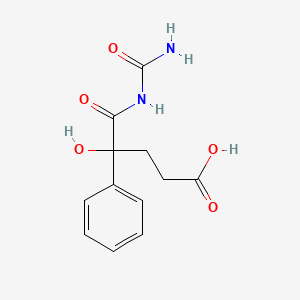
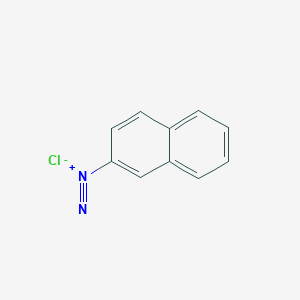



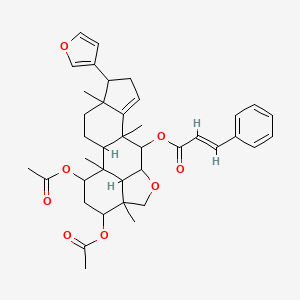
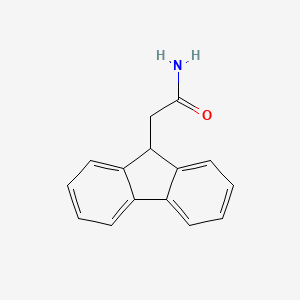
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

